N-(3-hydroxyphenyl)-2-iodobenzamide is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It is classified as an aromatic amide, featuring a hydroxyphenyl group and an iodine substituent, which contribute to its unique chemical properties and potential biological activities. The compound's structure allows for various modifications, making it a versatile building block in drug design and development.
The compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the molecular formula and a molecular weight of . Its classification falls under organic compounds, specifically aromatic amides, which are known for their applications in pharmaceuticals and agrochemicals.
The synthesis of N-(3-hydroxyphenyl)-2-iodobenzamide typically involves several key steps:
The reactions often utilize solvents such as dimethyl sulfoxide or water, depending on the specific method employed. For instance, copper-catalyzed methods have been reported for similar hydroxybenzamide syntheses, highlighting the efficiency of using copper iodide as a catalyst .
N-(3-hydroxyphenyl)-2-iodobenzamide features a benzamide core with a hydroxyl group at the meta position relative to the amide bond and an iodine atom at the ortho position. The structural formula can be represented as follows:
The compound's molecular weight is , with a melting point that varies based on purity but typically falls within a specific range that can be determined experimentally.
N-(3-hydroxyphenyl)-2-iodobenzamide can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity. For example, oxidation may require specific oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for N-(3-hydroxyphenyl)-2-iodobenzamide involves its interaction with biological targets, potentially including enzymes or receptors relevant in disease pathways. For instance, derivatives of this compound have been studied for their inhibitory effects on proteases such as Mpro (main protease), which is crucial in viral replication processes .
Molecular docking studies indicate that modifications to this compound can enhance binding affinity to target proteins, suggesting its utility in drug development .
N-(3-hydroxyphenyl)-2-iodobenzamide is typically a yellow solid at room temperature. Its solubility varies based on solvent polarity; it is generally soluble in organic solvents like ethanol but less so in water.
Key chemical properties include:
These properties influence its reactivity and interactions in biological systems.
N-(3-hydroxyphenyl)-2-iodobenzamide has several scientific applications:
Structural diagram:
Molecular formula: C₁₃H₁₀INO₂Key features: Ortho-iodo substitution, phenolic hydroxyl group, amide linker
This benzamide derivative exemplifies rational molecular design in oncology and CNS drug development. The ortho-iodo substitution provides a versatile handle for radioisotope incorporation (e.g., I-125 for SPECT imaging or I-131 for radiotherapy), while the 3-hydroxyphenyl moiety enables critical hydrogen bonding with biological targets. Its planar structure facilitates π-π stacking interactions in enzyme binding pockets, particularly in melanin-rich malignancies where benzamides show preferential accumulation [2]. The compound serves as a molecular scaffold for generating libraries of derivatives targeting dopamine receptors, histone deacetylases (HDACs), and viral proteases, with documented modifications at:
Comparative benzamide bioactivities:
| Structural Feature | Biological Impact | Therapeutic Application |
|---|---|---|
| Ortho-iodo substitution | Enhanced melanin binding | Melanoma diagnostics/therapy |
| 3-Hydroxyphenyl group | HDAC inhibition | Breast cancer apoptosis induction |
| Free phenolic -OH | Antioxidant capacity | Neuroprotection |
| Amide linker | Conformational flexibility | Target specificity modulation |
The synthetic evolution of this scaffold began with classical benzamide coupling methodologies:
Stage 1: Core scaffold synthesis2-Iodobenzoic acid is activated with thionyl chloride to form the corresponding acid chloride, followed by nucleophilic attack by 3-aminophenol in anhydrous dichloromethane with triethylamine base. This yields the parent compound in >75% purity after recrystallization [3] [10].
Stage 2: Structural diversificationCopper-catalyzed reactions enable C-N/C-O bond formation for isoindolinone derivatives, where benzyl cyanides react with 2-iodobenzamides under CuCl/Cs₂CO₃ catalysis in DMSO at 80°C (16h). This generates 3-hydroxyisoindolin-1-ones – privileged structures in CNS drug discovery [9].
Table: Key analogs and synthetic milestones
| Year | Derivative | Synthetic Method | Application |
|---|---|---|---|
| 2005 | Spermidine-benzamide conjugates | Nucleophilic displacement | Melanoma targeting [2] |
| 2020 | 3-Hydroxyisoindolin-1-ones | Cu-catalyzed cyclization | Neurological disorders [9] |
| 2021 | Ebselen-benzamide hybrids | Ugi multicomponent reaction | SARS-CoV-2 Mpro inhibition [4] |
| 2024 | Dopamine D₃ ligands | Buchwald-Hartwig amination | Parkinson's diagnostics [8] |
Stage 3: Isotopic labelingIodine-125 incorporation via halogen exchange using Cu⁺ catalysts enables radiopharmaceutical applications. The isotopic purity of [¹²⁵I]-labeled analogs exceeds 98% when purified by reverse-phase HPLC [2] [7].
The molecule’s cationic character at physiological pH (pKa ≈ 8.5) facilitates electrostatic binding to anionic melanin polymers. When conjugated to spermidine – a natural polyamine – tumor uptake increases 4.7-fold in B16 melanoma-bearing mice compared to monomeric benzamides. This enhancement stems from:
Mechanistic insight: Biodistribution studies show tumor-to-muscle ratios of 28:1 at 24h post-injection, confirming melanoma specificity. Substituting iodine with bromine decreases uptake by 60%, underscoring halogen-dependent binding [2].
Structural analogs like HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) demonstrate that the 2-hydroxybenzamide motif induces:
Ebselen derivatives incorporating the 2-iodobenzamide substructure inhibit SARS-CoV-2 main protease (Mpro) at nanomolar concentrations (IC₅₀ = 0.07–0.38μM). Docking studies reveal:
Structure-activity relationship: Electron-donating groups (e.g., 4-OH) on the phenyl ring enhance inhibition by 30–40% compared to unsubstituted analogs, while bulky substituents decrease potency [4].
Table: Bioactivity profile of benzamide derivatives
| Biological Target | Derivative | Potency (IC₅₀/Ki) | Key Structural Determinant |
|---|---|---|---|
| Melanin | Spermidine-benzamide | Kd = 0.34nM | Polyamine chain length |
| HDAC | HO-AAVPA | IC₅₀ = 2.7μM | Ortho-hydroxyl group |
| SARS-CoV-2 Mpro | EB2-19 | IC₅₀ = 0.07μM | Selenazole-iodobenzamide fusion |
| Dopamine D₃ receptor | HY-3-24 | Ki = 0.67nM | Dimethoxy substitution [8] |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2